molecular formula C7H5ClN2 B2650987 3-Chloropyrazolo[1,5-a]pyridine CAS No. 1799439-18-1

3-Chloropyrazolo[1,5-a]pyridine

Cat. No.: B2650987
CAS No.: 1799439-18-1
M. Wt: 152.58
InChI Key: BFRWBELZDURTKY-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2. . This compound has gained significant attention in scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrazolo[1,5-a]pyridine typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents. One common method includes the use of 3-chloropyridine as a starting material, which undergoes cyclization with hydrazine derivatives to form the pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

3-Chloropyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

3-Chloropyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of the chlorine atom at the 3-position enhances its reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing promising results that warrant further exploration in drug development for infectious diseases.

Anticancer Activity

The compound has also been studied for its anticancer properties. It acts as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival. For instance, it has shown potential as an AXL and c-MET kinase inhibitor, which are critical targets in cancer therapy due to their roles in tumor growth and metastasis .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound inhibits various protein kinases that regulate cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Interaction with Receptors : It may interact with specific receptors involved in inflammatory responses and cancer progression, modulating these pathways to exert therapeutic effects .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

StudyFindings
BenchChem (2024)Investigated for antimicrobial and anticancer properties; potential as a pharmacophore in drug development.
PMC (2021)Identified as a selective protein inhibitor with significant anticancer effects; shows low toxicity levels in preliminary tests .
Patents (2014)Demonstrated activity against AXL and c-MET kinases; potential applications in targeted cancer therapies .

Case Studies

  • Anticancer Efficacy : In a study focusing on breast cancer cell lines, this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against T47D cells. The mechanism was linked to apoptosis induction through kinase inhibition .
  • Antimicrobial Activity : Another study assessed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent, particularly in treating resistant strains.

Properties

IUPAC Name

3-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRWBELZDURTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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